N-(N-((Benzyloxy)carbonyl)-L-isoleucyl)-L-valine
Overview
Description
N-(N-((Benzyloxy)carbonyl)-L-isoleucyl)-L-valine, also known as Z-L-IV, is a synthetic peptide that has been widely studied in the field of medicinal chemistry. It is a type of protease inhibitor that has shown potential in the treatment of various diseases, including cancer and HIV/AIDS.
Mechanism of Action
N-(N-((Benzyloxy)carbonyl)-L-isoleucyl)-L-valine acts as a protease inhibitor by binding to the active site of the protease enzyme and preventing its activity. This inhibition leads to the disruption of the protease-mediated pathways that are crucial for the progression of diseases such as cancer and HIV/AIDS. This compound has also been shown to have anti-inflammatory properties, which may contribute to its therapeutic efficacy in the treatment of various diseases.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of proteases, which can lead to the disruption of protease-mediated pathways that are crucial for the progression of diseases such as cancer and HIV/AIDS. This compound has also been shown to have anti-inflammatory properties, which may contribute to its therapeutic efficacy in the treatment of various diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(N-((Benzyloxy)carbonyl)-L-isoleucyl)-L-valine is its potential as a protease inhibitor in the treatment of various diseases. It has also been shown to have anti-inflammatory properties, which may contribute to its therapeutic efficacy. However, there are also some limitations to the use of this compound in lab experiments. One limitation is the potential for off-target effects, as this compound may also inhibit the activity of other enzymes besides proteases. Another limitation is the potential for toxicity, as this compound may have adverse effects on normal cells and tissues.
Future Directions
There are a number of future directions for the study of N-(N-((Benzyloxy)carbonyl)-L-isoleucyl)-L-valine. One direction is the development of more potent and selective protease inhibitors based on the structure of this compound. Another direction is the exploration of the potential of this compound as a drug delivery system, as it can be conjugated to other molecules to enhance their therapeutic efficacy. Additionally, further studies are needed to investigate the potential of this compound in the treatment of various diseases, including cancer and HIV/AIDS.
Scientific Research Applications
N-(N-((Benzyloxy)carbonyl)-L-isoleucyl)-L-valine has been extensively studied for its potential as a protease inhibitor in the treatment of various diseases. It has been shown to inhibit the activity of proteases, which are enzymes that play a crucial role in the progression of diseases such as cancer and HIV/AIDS. This compound has also been studied for its potential as a drug delivery system, as it can be conjugated to other molecules to enhance their therapeutic efficacy.
properties
IUPAC Name |
3-methyl-2-[[3-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]butanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O5/c1-5-13(4)16(17(22)20-15(12(2)3)18(23)24)21-19(25)26-11-14-9-7-6-8-10-14/h6-10,12-13,15-16H,5,11H2,1-4H3,(H,20,22)(H,21,25)(H,23,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XISNUVNLGJKNIK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)C)C(=O)O)NC(=O)OCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50961753 | |
Record name | N-(2-{[(Benzyloxy)(hydroxy)methylidene]amino}-1-hydroxy-3-methylpentylidene)valine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50961753 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
41487-00-7 | |
Record name | N-(N-((Benzyloxy)carbonyl)-L-isoleucyl)-L-valine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041487007 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC322478 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=322478 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-(2-{[(Benzyloxy)(hydroxy)methylidene]amino}-1-hydroxy-3-methylpentylidene)valine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50961753 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-[N-[(benzyloxy)carbonyl]-L-isoleucyl]-L-valine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.343 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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